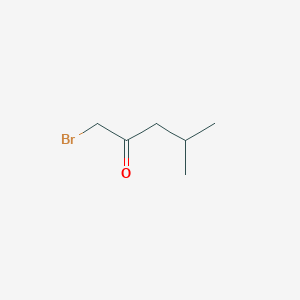
1-Bromo-4-methylpentan-2-one
描述
1-Bromo-4-methylpentan-2-one is an organic compound with the molecular formula C6H11BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon chain with a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research and industry .
作用机制
Mode of Action
The mode of action of 1-Bromo-4-methylpentan-2-one is not well-documented. As a brominated ketone, it may participate in various chemical reactions, such as nucleophilic substitution or addition, depending on the reaction conditions and the presence of other reactants. The bromine atom in the molecule could potentially make it a good leaving group, allowing for various substitutions at that position .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its reactivity and interactions with biological targets. For instance, its stability might be affected under certain conditions due to the presence of the bromine atom .
生化分析
Biochemical Properties
1-Bromo-4-methylpentan-2-one plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For example, it can react with thiol groups in cysteine residues of proteins, potentially altering their activity and stability .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties enable it to modify DNA and RNA, leading to changes in gene expression. Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, potentially causing oxidative stress and damage. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression. Additionally, it can localize to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylpentan-2-one can be synthesized through the bromination of 4-methylpentene. The process involves mixing 4-methylpentene with water at 0°C, followed by the dropwise addition of bromine (Br2). The mixture is stirred overnight at room temperature. The crude product, which contains a mixture of 1,2-dibromo-4-methylpentane and 1-bromo-4-methylpentan-2-ol, is then separated using chromatography. The final product, this compound, is obtained after oxidation with chromic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and oxidation processes, similar to the laboratory synthesis but optimized for higher yields and efficiency .
化学反应分析
Types of Reactions: 1-Bromo-4-methylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products:
Substitution: 4-methylpentan-2-ol.
Oxidation: 4-methylpentanoic acid.
Reduction: 4-methylpentan-2-ol
科学研究应用
1-Bromo-4-methylpentan-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules
相似化合物的比较
- 1-Bromo-3-methylbutane
- 1-Bromo-2-methylpropane
- 1-Bromo-4-methylpentane
Comparison: 1-Bromo-4-methylpentan-2-one is unique due to the presence of both a bromine atom and a ketone functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have a bromine atom or a ketone group .
属性
IUPAC Name |
1-bromo-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJUXWODMAMVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308830 | |
| Record name | 1-Bromo-4-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29585-02-2 | |
| Record name | 1-Bromo-4-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29585-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


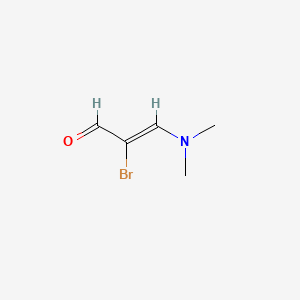
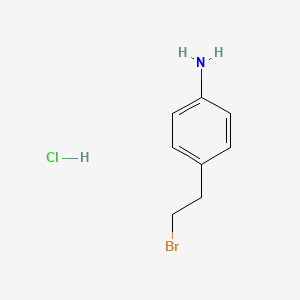
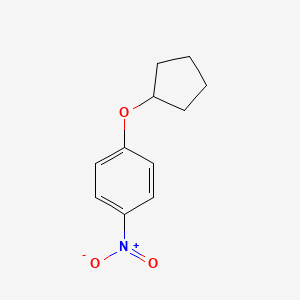
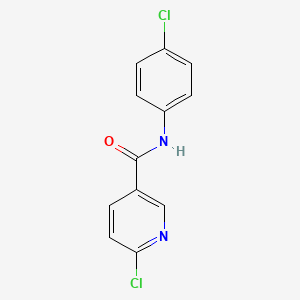
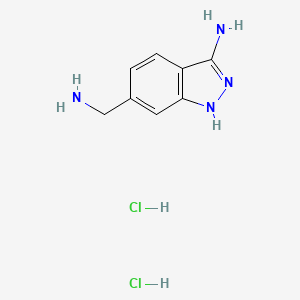
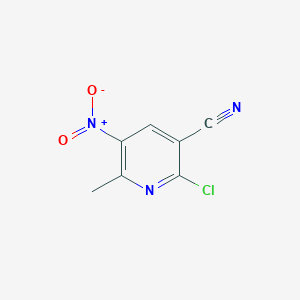
![(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3034990.png)
![2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3034992.png)
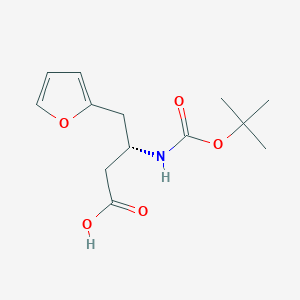
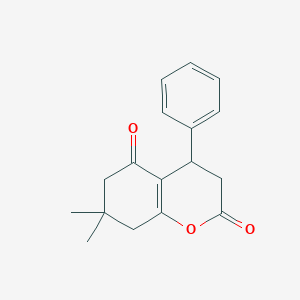
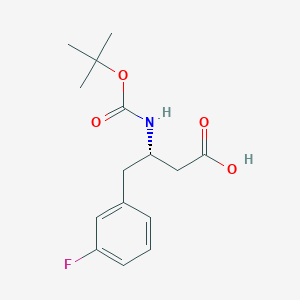
![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)
![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)

